A Technical Guide to the Mechanism of Action of Cyanazine on Photosystem II
A Technical Guide to the Mechanism of Action of Cyanazine on Photosystem II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which cyanazine, a triazine-class herbicide, inhibits photosystem II (PSII). It details the binding interactions, the consequences for photosynthetic electron transport, and the standard experimental protocols used to characterize these effects.
Core Mechanism: Competitive Inhibition at the QB Site
Cyanazine exerts its herbicidal activity by interrupting the light-dependent reactions of photosynthesis.[1] The primary target of cyanazine and other triazine herbicides is Photosystem II (PSII), a large multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts.[2][3]
Under normal conditions, PSII utilizes light energy to oxidize water, releasing oxygen and electrons.[4] These electrons are transferred sequentially through a series of cofactors within the PSII reaction center. The electron flow proceeds from the primary electron donor, P680, to a pheophytin molecule, and then to a tightly bound plastoquinone (B1678516) molecule known as QA. The final step within PSII is the transfer of electrons from the reduced QA (QA-) to a second, loosely bound plastoquinone, QB.[5][6] Once QB has accepted two electrons and been protonated, it is released from its binding site as plastoquinol (PQH2) and shuttles the electrons to the next complex in the chain, the cytochrome b6f complex.[5]
Cyanazine functions as a competitive inhibitor at the QB binding niche located on the D1 protein subunit of the PSII reaction center.[2][5][7] It physically occupies the site where the native plastoquinone (QB) would normally bind, thereby blocking the transfer of electrons from QA to QB.[5][8] This blockage leads to an accumulation of QA in its reduced state (QA-) and brings the entire photosynthetic electron transport chain to a halt.[9][10]
The ultimate phytotoxicity is not caused by starvation due to the lack of photosynthesis but by oxidative damage.[2] The blocked electron flow leads to the formation of highly reactive triplet chlorophyll (B73375) and singlet oxygen species, which initiate lipid peroxidation. This process destroys cell membranes, leading to rapid cell leakage, disintegration, and ultimately, plant death.[2]
Quantitative Inhibition Data
The efficacy of PSII-inhibiting herbicides is typically quantified by the concentration required to inhibit 50% of the maximal activity (I50). While recent, specific I50 values for cyanazine are not as prevalent in the literature as for other PSII inhibitors, data for structurally and functionally similar herbicides provide a strong comparative basis. The table below summarizes I50 values for several PSII inhibitors, including the triazine terbuthylazine, determined from assays on pea thylakoid membranes.[6] Lower I50 values indicate higher binding affinity and greater inhibitory potency.[6]
| Herbicide | Chemical Class | DPIP Photoreduction I50 (µM)[6] | 1-Vj (Fluorescence) I50 (µM)[6] |
| Terbuthylazine | Triazine | 0.08 ± 0.01 | 0.12 ± 0.01 |
| Diuron | Urea | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Metribuzin | Triazinone | 0.05 ± 0.01 | 0.07 ± 0.01 |
| Metobromuron | Urea | 0.40 ± 0.05 | 0.32 ± 0.03 |
| Bentazon | Benzothiadiazinone | 1.93 ± 0.20 | 1.55 ± 0.12 |
Experimental Protocols for Characterization
Several biophysical techniques are routinely employed to study the interaction between herbicides and PSII.
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Principle: This non-invasive technique measures the light re-emitted as fluorescence from chlorophyll a molecules.[11] When electron transport from QA is blocked by an inhibitor, the absorbed light energy cannot be used for photochemistry and is dissipated as heat and fluorescence.[12][13] This results in a characteristic rapid increase in fluorescence yield, which can be used to quantify the inhibitory effect.[12][14]
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Detailed Methodology:
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Sample Preparation: Plant leaves or isolated thylakoids are dark-adapted for a minimum of 20-30 minutes to ensure all PSII reaction centers are "open" (QA is oxidized).[15]
-
Instrumentation: A Pulse-Amplitude-Modulated (PAM) fluorometer is used.[11]
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Measurement of F0: A weak, modulated measuring light is applied to determine the minimal fluorescence level (F0), when reaction centers are open.[13]
-
Measurement of Fm: A short, high-intensity pulse of saturating light is applied to transiently reduce all QA molecules. This closes all reaction centers and elicits the maximum fluorescence level (Fm).[13]
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Calculation: The maximum quantum efficiency of PSII is calculated as Fv/Fm = (Fm - F0)/F0.[15]
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Inhibitor Analysis: The assay is repeated with samples incubated with varying concentrations of the herbicide. Inhibitors like cyanazine cause F0 to rise and Fv/Fm to decrease, indicating a block in electron transport.[16] The I50 value can be determined by plotting the inhibition of a fluorescence parameter (e.g., variable fluorescence, Fv) against the herbicide concentration.[6]
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Principle: TL measures light emitted from a sample during heating after it has been illuminated at a low temperature. The light emission (glow curve) results from the recombination of stabilized charge pairs within PSII.[17] Herbicides that block electron transfer between QA and QB, such as triazines, prevent the formation of the S2/S3QB- charge pair (which gives rise to the "B-band" at ~25-30°C) and instead promote the formation of the S2QA- charge pair. Recombination of S2QA- produces a characteristic "Q-band" at a lower temperature, typically around +5°C.[18]
-
Detailed Methodology:
-
Sample Preparation: Isolated thylakoid membranes (chloroplasts) are suspended in a buffer and incubated with the herbicide in the dark.
-
Excitation: The sample is cooled to a defined temperature (e.g., -10°C) and illuminated with a series of short, saturating light flashes to generate specific charge-separated states (S-states).
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Trapping: The sample is rapidly cooled to a non-permissive temperature (e.g., -80°C) to trap the charge pairs.
-
Measurement: The sample is heated at a constant linear rate (e.g., 20°C/min) in the dark. A photomultiplier tube records the light emitted as a function of temperature, generating a glow curve.
-
Analysis: The peak temperature and intensity of the glow bands are analyzed. The appearance of the Q-band in herbicide-treated samples confirms the block of electron flow from QA.[18][19]
-
-
Principle: This spectrophotometric assay measures the rate of PSII-mediated electron transport using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DPIP).[6] DPIP accepts electrons from the reducing side of PSII (after QA) and, upon reduction, changes from blue to colorless. This decolorization is measured as a decrease in absorbance at ~600 nm.[7] PSII inhibitors like cyanazine will decrease the rate of DPIP reduction.
-
Detailed Methodology:
-
Sample Preparation: Thylakoid membranes are isolated and resuspended in a reaction buffer.
-
Reaction Mixture: A cuvette is prepared containing the thylakoid suspension, buffer, and a known concentration of DPIP. A parallel set of cuvettes is prepared with varying concentrations of the herbicide.
-
Measurement: The reaction is initiated by exposing the cuvette to a saturating light source. The absorbance at ~600 nm is recorded over time using a spectrophotometer.
-
Analysis: The rate of DPIP photoreduction is calculated from the linear portion of the absorbance vs. time plot. The percent inhibition is calculated for each herbicide concentration relative to a control without herbicide. The I50 value is determined by plotting percent inhibition against the logarithm of the herbicide concentration.[6][7]
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Mechanisms of Resistance
Resistance to triazine herbicides in weed populations is a significant agricultural challenge. The primary mechanism of resistance is a target-site modification.[20][21] This most commonly involves a single nucleotide polymorphism in the chloroplast gene psbA, which encodes the D1 protein.[22] The most frequent mutation results in a substitution of serine with glycine (B1666218) at position 264 (Ser264Gly) of the D1 protein.[22][23] This single amino acid change reduces the binding affinity of triazine herbicides to the QB niche, rendering the plant resistant, while having a less dramatic effect on the binding of the native plastoquinone.[24][25] However, this mutation often comes with a fitness cost, leading to less efficient electron transport and reduced photosynthetic capacity in the resistant biotypes compared to their susceptible counterparts.[12][23]
References
- 1. EXTOXNET PIP - CYANAZINE [extoxnet.orst.edu]
- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Herbicides interacting with photosystem II - Herbicides and Plant Metabolism [resolve.cambridge.org]
- 4. Photosystem II - Wikipedia [en.wikipedia.org]
- 5. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. redalyc.org [redalyc.org]
- 10. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance | Weed Science | Cambridge Core [cambridge.org]
- 13. mdpi.com [mdpi.com]
- 14. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]
- 15. mdpi.com [mdpi.com]
- 16. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 22. researchgate.net [researchgate.net]
- 23. Effects on Photosystem II Function, Photoinhibition, and Plant Performance of the Spontaneous Mutation of Serine-264 in the Photosystem II Reaction Center D1 Protein in Triazine-Resistant Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
